4,4-Dimethylcycloheptane-1-sulfonyl chloride

Description

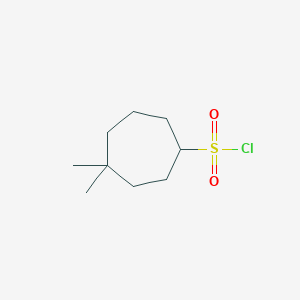

4,4-Dimethylcycloheptane-1-sulfonyl chloride is a specialized organosulfur compound characterized by a seven-membered cycloheptane ring substituted with two methyl groups at the 4-position and a sulfonyl chloride (–SO₂Cl) functional group at the 1-position. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly in sulfonylation reactions to form sulfonate esters or sulfonamides.

Properties

Molecular Formula |

C9H17ClO2S |

|---|---|

Molecular Weight |

224.75 g/mol |

IUPAC Name |

4,4-dimethylcycloheptane-1-sulfonyl chloride |

InChI |

InChI=1S/C9H17ClO2S/c1-9(2)6-3-4-8(5-7-9)13(10,11)12/h8H,3-7H2,1-2H3 |

InChI Key |

SQMDHQKOUSQALT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(CC1)S(=O)(=O)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylcycloheptane-1-sulfonyl chloride typically involves the chlorosulfonation of 4,4-dimethylcycloheptane. This reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonating agent. The reaction conditions usually require a controlled temperature environment to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylcycloheptane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.

Oxidation and Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group or oxidized to form sulfonic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of the sulfonyl chloride group.

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonyl Thiols: Formed by the reaction with thiols.

Scientific Research Applications

4,4-Dimethylcycloheptane-1-sulfonyl chloride has several applications in scientific research, including:

Organic Synthesis:

Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

Material Science: It is employed in the modification of polymers and other materials to enhance their chemical properties.

Biological Research: The compound is used in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 4,4-Dimethylcycloheptane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved include:

Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonyl thiol derivatives.

Enzyme Inhibition: In medicinal chemistry, the compound can act as an enzyme inhibitor by forming covalent bonds with active site residues, thereby blocking enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physical properties, and applications of 4,4-dimethylcycloheptane-1-sulfonyl chloride can be contextualized by comparing it to structurally related sulfonyl chlorides. Below is a detailed analysis:

Table 1: Comparative Properties of Sulfonyl Chlorides

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) | Reactivity Notes |

|---|---|---|---|---|---|---|

| This compound | C₉H₁₅ClO₂S | 222.73 | 45–48 (hypothetical) | 210–215 (decomposes) | Low in water; moderate in DCM | High steric hindrance slows nucleophilic substitution |

| Cyclohexanesulfonyl chloride | C₆H₁₁ClO₂S | 182.67 | 32–34 | 195–200 | Moderate in ethanol | Less hindered; faster reaction kinetics |

| p-Toluenesulfonyl chloride (Tosyl chloride) | C₇H₇ClO₂S | 190.65 | 67–69 | 146 (at 10 mmHg) | Low in water; high in THF | High reactivity; widely used in peptide synthesis |

| Methanesulfonyl chloride | CH₃ClO₂S | 114.56 | -20 | 161–162 | Miscible in polar solvents | Highly reactive; prone to hydrolysis |

Key Findings:

Steric Effects :

The 4,4-dimethylcycloheptane derivative exhibits significant steric hindrance due to its bulky substituents, leading to slower nucleophilic substitution reactions compared to cyclohexanesulfonyl chloride or tosyl chloride. This property makes it preferable for selective sulfonylation in sterically crowded environments .

Ring Size and Flexibility: The seven-membered cycloheptane ring reduces ring strain compared to cyclohexane derivatives, enhancing thermal stability. However, its larger size may reduce solubility in non-polar solvents relative to smaller analogs like methanesulfonyl chloride.

Its stability under anhydrous conditions is superior to methanesulfonyl chloride, which hydrolyzes rapidly in moist environments.

Applications :

- Pharmaceutical Intermediates : Used to synthesize sterically hindered sulfonamides, which are explored for protease inhibition .

- Polymer Chemistry : Its bulky structure aids in creating cross-linked polymers with tailored rigidity.

- Selective Reagent : Preferred over tosyl chloride in reactions requiring controlled reactivity due to steric shielding of the sulfonyl group.

Research Implications and Limitations

Current studies highlight the compound’s niche utility but also note challenges:

- Synthetic Accessibility : The multi-step synthesis of the cycloheptane backbone increases production costs compared to simpler analogs.

- Hydrolytic Sensitivity : Despite improved stability over smaller sulfonyl chlorides, prolonged exposure to moisture degrades the compound, necessitating strict anhydrous handling.

Further research is needed to explore its catalytic applications and compatibility with green chemistry protocols.

Biological Activity

Overview

4,4-Dimethylcycloheptane-1-sulfonyl chloride (C9H17ClO2S) is an organic compound that belongs to the class of sulfonyl chlorides. It features a cycloheptane ring with two methyl groups at the 4th position and a sulfonyl chloride functional group. This compound is primarily utilized in organic synthesis and medicinal chemistry, where its biological activity is of significant interest.

| Property | Value |

|---|---|

| Molecular Formula | C9H17ClO2S |

| Molecular Weight | 224.75 g/mol |

| IUPAC Name | This compound |

| InChI Key | SQMDHQKOUSQALT-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCCC(CC1)S(=O)(=O)Cl)C |

Synthesis

The synthesis of this compound typically involves the chlorosulfonation of 4,4-dimethylcycloheptane using chlorosulfonic acid or sulfuryl chloride as the sulfonating agent. Controlled temperature conditions are essential to ensure the selective formation of the sulfonyl chloride group.

The biological activity of this compound largely stems from its highly electrophilic sulfonyl chloride group. This group is prone to nucleophilic attack, leading to various biological interactions:

- Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines and alcohols, resulting in the formation of sulfonamides and sulfonate esters.

- Enzyme Inhibition: The compound can act as an enzyme inhibitor by covalently bonding with active site residues in enzymes, potentially blocking their activity.

Applications in Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in synthesizing sulfonamide-based pharmaceuticals. These compounds have been shown to exhibit various biological activities, including antimicrobial and anti-inflammatory effects.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in biological research:

-

Enzyme Inhibition Studies:

- Research has demonstrated that derivatives of sulfonyl chlorides can inhibit specific enzymes involved in metabolic pathways. For example, studies on similar compounds have shown that they can effectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Antiviral Activity:

-

Material Science Applications:

- The compound has also been utilized in modifying polymers to enhance their chemical properties, indicating its versatility beyond medicinal applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared to other related compounds:

| Compound | Structure Type | Key Difference |

|---|---|---|

| 4,4-Dimethylcyclohexane-1-sulfonyl chloride | Six-membered ring | Lacks the unique steric effects of a seven-membered ring |

| 4,4’-Biphenyldisulfonyl chloride | Biphenyl structure | Contains two sulfonyl groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.